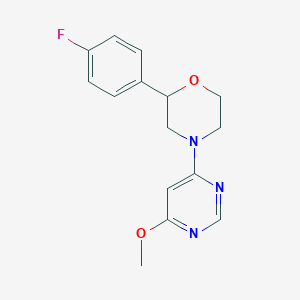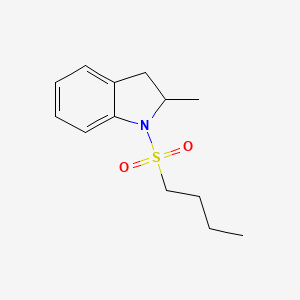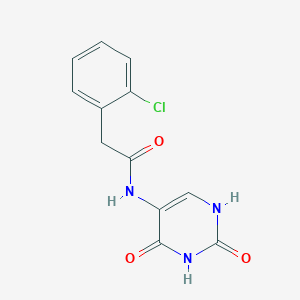![molecular formula C21H21N3O2 B5348330 N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as DMPOPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPOPA belongs to the class of pyridazinone derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. This compound has been shown to inhibit the expression of COX-2 in vitro and in vivo. In addition, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound also exhibits potent analgesic effects in animal models of pain. In addition, this compound has been found to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. In addition, this compound has been found to exhibit antitumor effects, which makes it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer orally. This limits its potential use as a drug for systemic administration.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One of the areas of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. This would enable its use as a drug for systemic administration. Another area of interest is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. This would provide a better understanding of the biological effects of this compound and the potential for the development of new drugs that target the same pathways. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine-2-carboxylic acid with N-(3,5-dimethylphenyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the pyridazine derivative and the amino group of the glycine derivative. The resulting this compound is obtained as a white crystalline powder with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antitumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound also exhibits potent analgesic effects in animal models of pain. In addition, this compound has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-4-6-17(7-5-14)19-8-9-21(26)24(23-19)13-20(25)22-18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPCRXPUXMGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)


![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)